4-Phenoxy-2-furoyl chloride
CAS No.: 914637-70-0
Cat. No.: VC7926330
Molecular Formula: C11H7ClO3
Molecular Weight: 222.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914637-70-0 |
|---|---|
| Molecular Formula | C11H7ClO3 |
| Molecular Weight | 222.62 g/mol |
| IUPAC Name | 4-phenoxyfuran-2-carbonyl chloride |
| Standard InChI | InChI=1S/C11H7ClO3/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | CQXHLNAGAUDPCF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl |
Introduction
Structural and Nomenclature Analysis
Chemical Identity
4-Phenoxy-2-furoyl chloride (IUPAC name: 4-phenoxyfuran-2-carbonyl chloride) consists of a furan ring substituted with a phenoxy group (-OPh) at the 4-position and a carbonyl chloride (-COCl) group at the 2-position. Its molecular formula is CHClO, with a calculated molecular weight of 226.63 g/mol. The exact mass, derived from isotopic composition, is approximately 226.0038 u .
Key Structural Features:
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Furan Core: A five-membered aromatic ring with oxygen heteroatom.
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Phenoxy Substituent: Introduces steric bulk and electronic effects, altering reactivity compared to simpler acyl chlorides.
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Carbonyl Chloride: A highly reactive electrophilic site for nucleophilic acyl substitution reactions .
Synthetic Pathways
Primary Synthesis Route
The synthesis of 4-phenoxy-2-furoyl chloride likely follows a two-step process analogous to 2-furoyl chloride production :
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Carboxylic Acid Precursor:
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4-Phenoxy-2-furoic acid is synthesized via Friedel-Crafts acylation or Ullmann coupling, introducing the phenoxy group to the furan ring.
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Acyl Chloride Formation:
Alternative Methods
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Phosgene (COCl): Less commonly used due to toxicity but effective for sterically hindered substrates.
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Oxalyl Chloride ((COCl)): Suitable for acid-sensitive precursors, offering milder reaction conditions .
Physicochemical Properties
Experimental and Calculated Data
While direct experimental data for 4-phenoxy-2-furoyl chloride remains scarce, properties are extrapolated from structurally similar compounds:
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~1770 cm (C=O stretch) and ~730 cm (C-Cl stretch).
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NMR:
Reactivity and Applications
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes reactions typical of acyl chlorides:
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Esterification: With alcohols to form 4-phenoxy-2-furoate esters.
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Amidation: Reaction with amines yields substituted amides, valuable in drug design .
Polymer Chemistry
As a monomer, it could participate in polycondensation reactions to produce thermally stable polyesters or polyamides, leveraging the aromatic phenoxy group for rigidity .
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